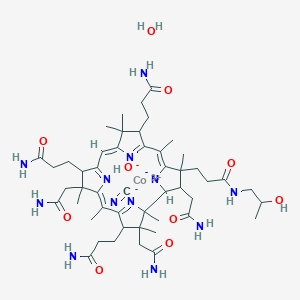
2-Pentenoic acid
Overview
Description
Beta-Ethyl acrylic acid, also known as (2E)-2-pentenoic acid or 5:1, N-3 trans, belongs to the class of organic compounds known as straight chain fatty acids. These are fatty acids with a straight aliphatic chain. Beta-Ethyl acrylic acid is soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-Ethyl acrylic acid has been primarily detected in urine. Within the cell, Beta-ethyl acrylic acid is primarily located in the cytoplasm and adiposome.
Pent-2-enoic acid is a pentenoic acid having the double bond at position 2. It is a pentenoic acid and an alpha,beta-unsaturated monocarboxylic acid.
Scientific Research Applications
Flavor Synthesis : Luo Chao-sheng (2007) discussed synthesizing 2-pentenoic acid for flavor purposes, utilizing propanal and malonate with piperidine as a catalyst. This synthesis primarily yielded the (E) isomer, imparting cheese and weak roasted odors (Luo, 2007).
Neurochemical Research : Reingold and Orlowski (1979) found that 2-Keto-4-pentenoic acid, a derivative of this compound, is a potent inhibitor of brain glutamate decarboxylase. This inhibition suggests implications for neurological function and disorders (Reingold & Orlowski, 1979).
Catalysis and Organic Synthesis : Liu Chang-chun (2008) reported synthesizing E-2-pentenoic acid using the Knoevenagel reaction with a specific catalyst, SO_4~(2-)/ZrO_2, demonstrating its potential in catalytic applications (Liu, 2008).
Amino Acid Studies : Moreno, Dittmer, and Quagliano (1960) studied the infrared spectra of 2-amino-4-pentenoic acid and its metal complexes, indicating its utility in spectroscopic analysis of amino acids (Moreno, Dittmer, & Quagliano, 1960).
Isotope Labeling : Tashiro, Tsuzuki, Mataka, and Yonemitsu (1991) synthesized various isotopically labeled forms of valeric and pentenoic acids, indicating its application in isotope labeling studies (Tashiro et al., 1991).
Biorefinery and Green Chemistry : Al‐Naji et al. (2020) explored the conversion of γ-valerolactone into pentanoic acid using bifunctional catalysis, demonstrating its relevance in sustainable chemistry and biorefinery applications (Al‐Naji et al., 2020).
Protein Research : Lodder, Wang, and Hecht (2000) showed that N-Substituted 2-amino-4-pentenoic acid derivatives can be used for amino acid protection and resolution in protein synthesis studies (Lodder, Wang, & Hecht, 2000).
Medical Research : Horton (1978) investigated 2-keto-4-pentenoic acid in relation to seizures, providing insights into its potential role in medical research, particularly in neuroscience (Horton, 1978).
Toxicology Studies : Glasgow and Chase (1975) used 4-pentenoic acid to replicate features of Reye's syndrome in rats, indicating its use in toxicology and pathology research (Glasgow & Chase, 1975).
Safety and Hazards
Mechanism of Action
Target of Action
2-Pentenoic acid, also known as pent-2-enoic acid, is a mono-carboxylic acid with an unbranched chain of five carbons connected by three single bonds and one double bond . It belongs to the class of organic compounds known as short-chain keto acids and derivatives
Pharmacokinetics
One study suggests that this compound, a metabolite of valproic acid, has a relatively short effective half-life .
Result of Action
It’s known that this compound has been used in the preparation of new nonsteroidal human androgen receptor (har) agonists .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(E)-pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBQIKDCADOSF-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893700 | |
| Record name | (2E)-2-Pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sour caramellic aroma | |
| Record name | (E)-2-Pentenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
62.9 mg/mL at 20 °C, Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | 2-Pentenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | (E)-2-Pentenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.984-0.991 | |
| Record name | (E)-2-Pentenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13991-37-2, 626-98-2, 27516-53-6 | |
| Record name | trans-2-Pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13991-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pent-2-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentenoic acid, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027516536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-Pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-pent-2-en-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pent-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RG66883CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Pentenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-pentenoic acid?
A1: this compound, also known as (E)-pent-2-enoic acid, has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol [].
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, research has provided detailed spectroscopic data for this compound, including proton and carbon-13 NMR chemical shifts, as well as vibrational frequencies from FT-IR analysis []. These data are crucial for structural identification and understanding the behavior of the molecule.
Q3: How do the structures of the cis and trans isomers of this compound differ?
A3: The cis and trans isomers of this compound differ in the spatial arrangement of the substituents around the carbon-carbon double bond. While both isomers possess the same molecular formula and connectivity, the cis isomer has both hydrogen atoms on the same side of the double bond, while the trans isomer has them on opposite sides []. This difference in geometry can lead to variations in their physical and chemical properties, including boiling point, melting point, and reactivity.
Q4: Can this compound be produced through catalytic reactions?
A4: Yes, this compound can be efficiently synthesized via the Knoevenagel reaction, employing propanal and malonic acid as starting materials [, ]. This reaction benefits from heterogeneous catalysts like SO42-/ZrO2, offering high yields and reusability [].
Q5: Does the Knoevenagel reaction favor a specific isomer of this compound?
A5: The Knoevenagel reaction, when used to synthesize this compound, primarily yields the (E)-isomer [, ], offering a stereoselective route to this valuable compound.
Q6: What role does this compound play in the context of palladium catalysis?
A6: this compound, specifically trans-2-methyl-2-pentenoic acid, serves as a valuable model compound in studies investigating the enantioselective hydrogenation of α,β-unsaturated carboxylic acids []. Its interaction with chiral modifiers, like cinchonidine, on palladium catalysts provides insights into the mechanism of enantioselective hydrogenation [].
Q7: How does the stability of this compound impact its potential applications?
A7: The stability of this compound under various conditions is crucial for its applications. For example, in biodegradable plastics, understanding its thermal and abiotic hydrolysis behavior is essential for predicting material lifespan and degradation products [, ].
Q8: Does the metabolite 2-propyl-2-pentenoic acid share the teratogenic effects of valproic acid?
A8: While valproic acid is known to cause spina bifida in humans, studies in mice show that its metabolite, (E)-2-n-propyl-2-pentenoic acid (2-en-VPA), does not induce this birth defect []. This suggests that structural differences between the two compounds significantly influence their teratogenic potential.
Q9: What is known about the pharmacokinetics of 2-propyl-2-pentenoic acid in the context of valproic acid therapy?
A9: Research indicates that 2-propyl-2-pentenoic acid (2-en-VPA), a metabolite of valproic acid, exhibits a longer half-life than the parent drug in mice [, ]. This persistence, alongside its anticonvulsant activity, suggests that 2-en-VPA may contribute significantly to the therapeutic effects of valproic acid during chronic treatment [, ].
Q10: Does the co-administration of other antiepileptic drugs affect the pharmacokinetics of valproic acid and its metabolites?
A10: Yes, co-administration of drugs like carbamazepine with valproic acid can significantly alter the serum concentrations of valproic acid and its metabolites [, ]. For instance, carbamazepine can increase the metabolic conversion of valproic acid to 2-propyl-4-pentenoic acid, a metabolite with potential toxicity [].
Q11: Are there any safety concerns regarding 2-propyl-2-pentenoic acid?
A11: While 2-propyl-2-pentenoic acid (2-en-VPA) displays a favorable anticonvulsant profile and reduced teratogenicity compared to valproic acid, its potential for liver toxicity requires further investigation []. This highlights the importance of evaluating the safety profile of metabolites, even those considered less toxic than the parent drug.
Q12: Can microorganisms degrade compounds containing the this compound structure?
A12: Recent research demonstrates the ability of organohalide-respiring microbial communities to cleave carbon-fluorine bonds in molecules structurally similar to this compound, like perfluoro(4-methylpent-2-enoic acid) []. This groundbreaking discovery provides a potential avenue for the bioremediation of environmentally persistent per- and polyfluoroalkyl substances (PFASs).
Q13: Can polymers containing this compound derivatives be recycled?
A13: Yes, research demonstrates the potential for chemically recycling polyethylene/poly(3-hydroxybutyrate-co-3-hydroxyvalerate) blends, with the latter containing a this compound-like structure []. Through pyrolysis, these blends can be separated, and the poly(3-hydroxybutyrate-co-3-hydroxyvalerate) fraction can be depolymerized into valuable monomers like crotonic acid and this compound, highlighting a sustainable approach to plastic waste management [, ].
Q14: What analytical techniques are employed to study this compound and its derivatives?
A14: Various analytical techniques are crucial for characterizing and quantifying this compound and its derivatives. These include gas chromatography-mass spectrometry (GC-MS) [, , ], high-performance liquid chromatography (HPLC) [], nuclear magnetic resonance (NMR) spectroscopy [, , ], and infrared (IR) spectroscopy [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)


